Ethyl quinuclidine-4-carboxylate hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 219.71 g/mol. This compound features a quinuclidine ring structure, which is a bicyclic amine, making it significant in various chemical and biological applications. The hydrochloride form enhances its solubility in water, facilitating its use in laboratory settings and industrial applications.
EQCH shares some structural similarities with Umeclidinium bromide, a medication used as a bronchodilator []. Umeclidinium contains an ethyl quinuclidine core, similar to the functional group present in EQCH. This suggests a potential application of EQCH as a building block in the synthesis of more complex molecules, including potential new drugs with similar properties to Umeclidinium.
Research indicates that ethyl quinuclidine-4-carboxylate hydrochloride may interact with neurotransmitter systems, influencing their activity. Its potential therapeutic applications are being explored, particularly concerning central nervous system disorders. The specific molecular targets and pathways involved in its biological activity are still under investigation, highlighting its importance in pharmacological studies.
The synthesis of ethyl quinuclidine-4-carboxylate hydrochloride typically involves the following steps:
In industrial settings, this compound is synthesized using batch or continuous reactors for the esterification process, followed by purification steps such as crystallization or recrystallization to ensure product purity and consistency.
Ethyl quinuclidine-4-carboxylate hydrochloride has several applications across different fields:
Ethyl quinuclidine-4-carboxylate hydrochloride can be compared with several similar compounds:
Compound Name | CAS Number | Similarity Index |
---|---|---|
Quinuclidine-4-carboxylic acid | 4000-00-0 | 0.80 |
Ethyl piperidine-4-carboxylate | 1126-09-6 | 0.95 |
Ethyl 1-methylpiperidine-4-carboxylate | 24252-37-7 | 1.00 |
Ethyl 4-methylpiperidine-4-carboxylate | 225240-71-1 | 0.95 |
Ethyl N-methylpiperidine-3-carboxylate | 5166-67-6 | 0.93 |
Ethyl quinuclidine-4-carboxylate hydrochloride is unique due to its specific ester group that allows for various chemical modifications and applications in organic synthesis. Its hydrochloride form enhances solubility and stability, making it a valuable reagent in both research and industrial contexts.